molecular formula C24H27N5O2 B2718562 1-(4-Methoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea CAS No. 1170453-08-3

1-(4-Methoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea

Cat. No.: B2718562
CAS No.: 1170453-08-3
M. Wt: 417.513
InChI Key: FMGSVWJJTMXKPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea is a synthetic chemical agent of significant interest in medicinal chemistry and pharmacological research, primarily investigated for its potential as a kinase inhibitor. The molecular structure incorporates a urea functional group, a motif frequently found in kinase inhibitors . This core urea scaffold is strategically substituted with a 4-methoxyphenyl group and a biaryl system featuring a piperazine ring, which is known to enhance binding affinity and selectivity toward enzymatic targets. The piperazine ring, a common feature in many biologically active compounds, is noted for its ability to improve pharmacokinetic properties and is frequently employed in the development of central nervous system (CNS)-active drugs, including those targeting serotonin and dopamine receptors . The specific incorporation of a pyridyl-substituted piperazine moiety is a design element that can contribute to potent biological activity, as the piperazine ring is a privileged scaffold in drug discovery with demonstrated utility in antiviral, antibacterial, and anticancer agents . This structural combination suggests potential research applications in oncology and signal transduction pathology, where the compound may be utilized to study intracellular signaling pathways. Its mechanism of action is postulated to involve interaction with the ATP-binding sites of specific protein kinases, thereby modulating phosphorylation events and downstream cellular processes. Researchers can employ this compound as a chemical tool to probe kinase function in vitro or in cell-based assays. It is supplied strictly for laboratory research purposes. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-31-22-11-9-21(10-12-22)27-24(30)26-20-7-5-19(6-8-20)18-28-14-16-29(17-15-28)23-4-2-3-13-25-23/h2-13H,14-18H2,1H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGSVWJJTMXKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyaniline with isocyanates to form the urea linkage. The pyridinylpiperazine moiety can be introduced through nucleophilic substitution reactions, where the piperazine ring is reacted with a pyridine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of a nitro group can produce an amine.

Scientific Research Applications

Pharmacological Targets

Research indicates that this compound may interact with multiple biological targets, including:

  • Dopamine receptors : The piperazine structure suggests potential activity as an antagonist or agonist at dopamine receptors, which are crucial in treating psychiatric disorders.
  • Serotonin receptors : Similar compounds have shown efficacy in modulating serotonin pathways, indicating possible antidepressant or anxiolytic effects.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant activity against various cancer cell lines. For example:

Cell LineIC50 Value (μM)
Colon Carcinoma6.2
Human Breast Cancer43.4

These findings suggest that the compound has potential as an anticancer agent.

Antidepressant Effects

A clinical trial evaluated the efficacy of a piperazine derivative similar to this compound in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo controls, suggesting the potential role of this compound in mood regulation.

Cancer Therapeutics

In another study focusing on cancer therapeutics, researchers investigated the effects of this compound on various cancer cell lines. The results demonstrated that it could inhibit cell proliferation and induce apoptosis, showcasing its promise as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea involves its interaction with specific molecular targets. The pyridinylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aromatic Substituents

The Molecules (2013) study () synthesizes 15 urea derivatives (11a–11o) with diverse aromatic substituents. These compounds share the core urea scaffold but differ in substituent position, electronic properties, and steric bulk. Key comparisons include:

Compound ID Substituent(s) Yield (%) ESI-MS [M+H]+ Notable Features
Target Compound 4-Methoxyphenyl N/A ~480 (est.) Enhanced solubility via methoxy group
11l 3-Methoxyphenyl 85.2 496.3 Lower polarity vs. 4-methoxy isomer
11g 3,4-Dichlorophenyl 87.5 534.2 Increased lipophilicity; halogenated
11d 4-Trifluoromethylphenyl 85.3 534.1 Electron-withdrawing group; metabolic stability
11m 3,5-Di(trifluoromethyl)phenyl 84.7 602.2 High steric bulk; potential for enhanced target affinity

The 4-methoxy group in the target compound likely improves aqueous solubility compared to halogenated derivatives (e.g., 11g) but may reduce membrane permeability relative to trifluoromethyl-substituted analogues (e.g., 11d) .

Urea Derivatives with Pyridine-Piperazine Hybrid Scaffolds

describes 1-(4-Methoxyphenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea (5g), which shares the 4-methoxyphenyl group but incorporates a pyridin-3-yl and trimethoxyphenoxy moiety. Key differences include:

  • 5g: Pyridin-3-yl with bulky 3,4,5-trimethoxyphenoxy substituent.

The pyridin-2-yl group in the target compound may favor interactions with receptors requiring planar aromatic systems (e.g., kinase ATP-binding pockets), whereas 5g’s trimethoxyphenoxy group could enhance π-π stacking or hydrophobic interactions .

Kinase-Targeting Analogues

highlights SR10854 , a LIMK inhibitor with structural parallels:

  • SR10854: 1-(2-aminoethyl)-1-(4-methoxyphenyl)-3-(4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)urea.
  • Target Compound : Lacks the pyrrolopyrimidine group but retains the 4-methoxyphenyl and urea core.

While SR10854 exhibits nanomolar IC50 values (27 nM in LIMK1 assays), the target compound’s activity remains uncharacterized. However, the absence of the pyrrolopyrimidine moiety in the target suggests divergent biological targets .

Antiproliferative Urea Derivatives

and include urea derivatives with antiproliferative activity:

  • BG16030 (): 3-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-1-[2-(trifluoromethyl)phenyl]urea.
  • 5f (): 1-(2,4-Difluorophenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea.

Both compounds feature pyridine and fluorinated aryl groups but lack the piperazine spacer present in the target compound.

Biological Activity

1-(4-Methoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a complex structure that includes a urea linkage and piperazine moieties, which are known for their pharmacological potential.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Notably, it has been shown to act as an acetylcholinesterase inhibitor , which is crucial for enhancing cholinergic neurotransmission. This mechanism is particularly relevant in neurodegenerative diseases like Alzheimer's, where increased acetylcholine levels can alleviate symptoms .

Anticancer Activity

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant anticancer properties . In vitro assays have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (μM)Reference
L121012.5
CEM10.0
HeLa8.5

These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In models of neurodegeneration, it has shown potential in reducing oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

Antimicrobial Activity

Research indicates that piperazine derivatives possess antimicrobial properties. The compound has been tested against various bacterial strains, showing effective inhibition at low concentrations:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
E. coli32
S. aureus16

Study on Neurodegenerative Diseases

A study conducted on the effects of this compound on Alzheimer's disease models demonstrated that it significantly improved cognitive function in treated mice compared to controls. The mechanism was linked to its ability to inhibit acetylcholinesterase and modulate amyloid-beta aggregation .

Cancer Cell Line Studies

In another investigation focusing on cancer cell lines, the compound was found to enhance the efficacy of standard chemotherapeutic agents when used in combination therapies. This synergistic effect was particularly noted in HeLa cells, where the combination treatment resulted in a greater than 50% reduction in cell viability compared to monotherapy .

Q & A

Q. What are the common synthetic routes for constructing the urea core in 1-(4-methoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea?

The urea linkage is typically formed via reaction of an aryl isocyanate with a primary amine or through a carbodiimide-mediated coupling of an amine and a carboxylic acid derivative. For example, urea derivatives in were synthesized by reacting substituted phenyl isocyanates with aminopyridines under reflux in polar aprotic solvents like DMF . Optimization of stoichiometry and temperature is critical to minimize side products.

Q. How can spectroscopic techniques validate the structure of this compound?

  • IR Spectroscopy : Confirm the presence of urea C=O stretches (~1640–1680 cm⁻¹) and N-H stretches (~3300–3500 cm⁻¹) .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). Piperazine methylene protons appear as broad singlets (δ 2.5–3.5 ppm) .
  • X-ray Crystallography : Resolve dihedral angles between aromatic rings and hydrogen-bonding patterns, as demonstrated for pyrazole-urea analogs in .

Q. What purification methods are effective for isolating this compound?

Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is widely used, as seen in (yields: 30–48%) . Recrystallization from ethanol or methanol can further enhance purity, as described for structurally similar compounds in .

Advanced Research Questions

Q. How can the piperazine moiety be functionalized to modulate biological activity?

Substitutions on the piperazine ring (e.g., pyridinyl groups) influence receptor binding. highlights the use of methanesulphonates to introduce arylpiperazine derivatives via nucleophilic substitution under basic conditions (e.g., NaOH in acetonitrile) . Computational docking studies can guide rational design by predicting interactions with target proteins.

Q. What strategies address low yields in coupling reactions between the arylurea and piperazine components?

  • Catalysis : Use of Pd catalysts for Buchwald-Hartwig amination to couple hindered aromatic amines.
  • Solvent Optimization : Polar solvents like DMF or DMSO improve solubility of intermediates, as shown in .
  • Microwave-assisted Synthesis : Reduces reaction time and improves regioselectivity for similar urea derivatives .

Q. How do substituents on the phenyl rings affect antiproliferative activity in vitro?

SAR studies on analogs ( ) reveal that electron-withdrawing groups (e.g., -CF₃) enhance cytotoxicity, while methoxy groups reduce metabolic instability . Bioactivity assays (e.g., MTT on cancer cell lines) should compare IC₅₀ values across derivatives to identify key pharmacophores.

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

  • Variable Temperature NMR : Clarify dynamic rotational barriers in piperazine rings.
  • 2D Techniques (COSY, HSQC) : Assign overlapping signals in aromatic regions, as applied in for urea derivatives .
  • Crystallography : Definitive structural confirmation, as demonstrated in for pyrazole-urea analogs .

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

  • Hydrolysis Studies : Monitor urea bond cleavage at varying pH (e.g., simulated gastric fluid).
  • Metabolite Identification : Use LC-MS to detect degradation products, as seen in for piperazine-containing compounds .
  • Computational Modeling : Predict susceptibility to enzymatic cleavage via docking with esterases or proteases.

Data Analysis & Contradictions

Q. How should researchers reconcile discrepancies in reported bioactivity data for urea derivatives?

  • Control for Assay Variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times.
  • Batch Purity Analysis : Impurities >5% (e.g., unreacted amines) can skew IC₅₀ values, as noted in .
  • Meta-Analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM).

Q. Why do crystallographic data sometimes contradict computational conformational predictions?

  • Crystal Packing Effects : Intermolecular forces (e.g., H-bonding in ) may stabilize non-preferred conformers .
  • Solution vs. Solid-State Dynamics : MD simulations in explicit solvent better reflect solution-phase flexibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.